(1S,2S)-2-(Diphenylphosphino)cyclohexanamine
CAS No.: 452304-63-1
Cat. No.: VC2362052
Molecular Formula: C18H22NP
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 452304-63-1 |
|---|---|
| Molecular Formula | C18H22NP |
| Molecular Weight | 283.3 g/mol |
| IUPAC Name | (1S,2S)-2-diphenylphosphanylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m0/s1 |
| Standard InChI Key | ZATLZEHZPXYMFE-ROUUACIJSA-N |
| Isomeric SMILES | C1CC[C@@H]([C@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |
| SMILES | C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Structure
(1S,2S)-2-(Diphenylphosphino)cyclohexanamine features a cyclohexane ring substituted with an amine group and a diphenylphosphino group. The compound has two chiral centers at the 1 and 2 positions of the cyclohexane ring, with both centers having the S configuration . The phosphine group consists of two phenyl rings attached to a phosphorus atom, which serves as a strong electron donor in chemical reactions.
The molecular formula of this compound is C18H22NP with a molecular weight of 283.35 g/mol . Its structural characteristics can be represented using various chemical notations:
Table 1: Chemical Identifiers of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine
| Identifier Type | Value |
|---|---|
| CAS Number | 452304-63-1 |
| InChI | InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m0/s1 |
| InChI Key | ZATLZEHZPXYMFE-ROUUACIJSA-N |
| SMILES | N[C@H]1CCCC[C@@H]1P(c1ccccc1)c1ccccc1 |
| European Community Number | 687-064-9 |
Physical Properties
The compound typically appears as a solid at room temperature . Commercial samples are available with purity ranges from 95% to 98%, depending on the supplier and manufacturing process . The presence of both phosphorus and nitrogen atoms in its structure contributes to its unique chemical behavior, particularly its ability to form complexes with various metals .
Synthesis Methods
Traditional Synthetic Routes
Applications in Chemistry
Role in Asymmetric Synthesis
(1S,2S)-2-(Diphenylphosphino)cyclohexanamine plays a crucial role in asymmetric synthesis due to its ability to induce chirality in chemical reactions. The compound belongs to the family of chiral β-aminophosphines, which have emerged as powerful phosphine catalysts in asymmetric synthesis and catalysis . Its structural features allow for effective chiral induction, making it valuable in creating enantiomerically enriched products.
Catalytic Applications
This compound finds significant applications as a ligand in catalysis, particularly in transition metal-catalyzed reactions. Its coordination properties enable it to form complexes with various metals, which can then catalyze a variety of organic transformations .
The mechanism by which (1S,2S)-2-(Diphenylphosphino)cyclohexanamine exerts its effects involves its ability to coordinate with transition metals. In these processes:
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The phosphine group acts as a strong electron donor, stabilizing the metal center
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The amine group can participate in hydrogen bonding and other interactions
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This dual functionality allows the compound to facilitate various catalytic processes, including:
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Hydrogenation reactions
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Hydroformylation reactions
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Cross-coupling reactions
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The presence of this phosphine ligand can significantly enhance enantioselectivity in various catalytic processes, making it valuable for producing single-enantiomer compounds.
Bifunctional Catalysis
The dual functionality of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine makes it particularly useful in bifunctional catalysis. When modified with additional functional groups, it can participate in synergistic interactions that have proven extremely powerful in asymmetric catalysis . For example, bifunctional phosphine-thiourea catalysts derived from this compound have been applied to enantioselective imine-allene annulations .
Derivatives and Related Compounds
N-Monosubstituted Derivatives
N-Monosubstituted derivatives of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine have a wider range of applications than the parent compound. These derivatives are typically prepared using:
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Enantiopure starting materials such as amino acids or amino alcohols
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Direct functionalization with isothiocyanates or acyl chlorides
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Alkylation reactions
Mechanism of Action in Catalysis
The effectiveness of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine in catalysis stems from its unique structural features. In catalytic processes, this compound operates through several key mechanisms:
Metal Coordination
The diphenylphosphino group acts as a strong electron donor, forming stable complexes with transition metals. This coordination stabilizes the metal center during catalytic cycles, allowing for controlled reactivity.
Stereochemical Control
The defined stereochemistry at the 1 and 2 positions of the cyclohexane ring creates a chiral environment around the metal center when used as a ligand . This environment directs the approach of substrates during reactions, leading to enantioselective outcomes.
Bifunctional Activation
The presence of both the phosphine and amine groups allows for bifunctional activation of substrates . While the phosphine coordinates to the metal, the amine can engage in hydrogen bonding or acid-base interactions with substrates, positioning them optimally for reaction.
Comparison with Related Compounds
(1S,2S)-2-(Diphenylphosphino)cyclohexanamine belongs to the broader class of chiral β-aminophosphines. In comparison to other phosphine ligands, it offers several advantages:
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The presence of both a phosphine and an amine group provides dual functionality
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The rigid cyclohexane backbone restricts conformational flexibility, enhancing stereochemical control
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The compound can be modified at the amine position to generate a library of related ligands with tuned properties
(1R,2S)-2-(Diphenylphosphino)cyclohexanamine, a diastereomer of the compound, has also been developed for applications in asymmetric synthesis and catalysis. The different stereochemical arrangement results in distinct catalytic properties and selectivity profiles.
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